N-(furan-3-ylmethyl)cyclopentanamine
Description
Properties
CAS No. |
1183688-39-2 |
|---|---|
Molecular Formula |
C10H15NO |
Molecular Weight |
165.23 g/mol |
IUPAC Name |
N-(furan-3-ylmethyl)cyclopentanamine |
InChI |
InChI=1S/C10H15NO/c1-2-4-10(3-1)11-7-9-5-6-12-8-9/h5-6,8,10-11H,1-4,7H2 |
InChI Key |
NWBVMUNGMZFZFC-UHFFFAOYSA-N |
SMILES |
C1CCC(C1)NCC2=COC=C2 |
Canonical SMILES |
C1CCC(C1)NCC2=COC=C2 |
Origin of Product |
United States |
Scientific Research Applications
Synthesis of N-(furan-3-ylmethyl)cyclopentanamine
The synthesis of this compound typically involves several key steps:
- Starting Materials : The process often begins with commercially available furan derivatives and cyclopentanamine.
- Reagents : Common reagents include coupling agents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and various solvents.
- Methods : Microwave-assisted synthesis has been noted for improving yields and reducing reaction times. Optimization of reaction conditions such as temperature and time is crucial for maximizing product yield .
Biological Activities
This compound exhibits a range of biological activities that make it a candidate for further research in drug development:
Antimicrobial Properties
Research indicates that compounds containing furan rings often demonstrate significant antimicrobial activity. This compound may show efficacy against various pathogens, including bacteria and fungi, due to the inherent properties of the furan moiety .
Anticancer Potential
Studies suggest that similar compounds with furan structures can inhibit tumor growth and induce apoptosis in cancer cells. The mechanism may involve the modulation of specific signaling pathways associated with cell proliferation and survival .
Neuroprotective Effects
There is emerging evidence that furan-containing compounds can exhibit neuroprotective effects, potentially offering therapeutic benefits in neurodegenerative diseases such as Alzheimer's or Parkinson's disease. The ability to cross the blood-brain barrier makes these compounds particularly interesting for neurological applications .
Pharmacological Applications
The pharmacological applications of this compound are diverse:
Drug Development
The compound serves as a scaffold for the development of new drugs targeting various diseases. Its structural features can be modified to enhance potency and selectivity against specific biological targets .
Research in Infectious Diseases
Given its potential antimicrobial properties, this compound is being studied for applications in treating infectious diseases, including tuberculosis and other resistant bacterial infections .
Case Studies
Several case studies highlight the potential applications of this compound:
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table summarizes key structural differences and applications of N-(furan-3-ylmethyl)cyclopentanamine and related compounds:
Physicochemical Properties
- Solubility and Stability : The furan group’s polarity may improve aqueous solubility compared to purely aromatic analogs (e.g., bromo-fluorophenyl derivative). However, furan’s susceptibility to oxidation could reduce stability under certain conditions.
Preparation Methods
Reductive Amination of Furan-3-carboxaldehyde with Cyclopentanamine
Principle:
Reductive amination is a widely used method to prepare N-substituted amines by reacting an aldehyde with an amine in the presence of a reducing agent. For N-(furan-3-ylmethyl)cyclopentanamine, the key step is the reaction of furan-3-carboxaldehyde (furfural derivative) with cyclopentanamine.
$$
\text{Furan-3-carboxaldehyde} + \text{Cyclopentanamine} \xrightarrow[\text{reducing agent}]{\text{solvent, conditions}} \text{this compound}
$$
- Sodium triacetoxyborohydride (NaBH(OAc)₃)
- Sodium cyanoborohydride (NaBH₃CN)
- Catalytic hydrogenation (H₂ with Pd/C)
- Solvents: Methanol, ethanol, or dichloromethane
- Mild acidic conditions to facilitate imine formation
- Room temperature to moderate heating (25–60 °C)
- Reaction times from several hours to overnight
- High selectivity for secondary amine formation
- Mild conditions prevent furan ring degradation
- Good yields (typically 70–90%)
- Mix furan-3-carboxaldehyde and cyclopentanamine in methanol.
- Add sodium triacetoxyborohydride slowly at room temperature.
- Stir for 12–24 hours.
- Work-up involves aqueous extraction and purification by column chromatography.
Nucleophilic Substitution Using Furan-3-ylmethyl Halides
Principle:
Preparation of this compound can also be achieved by nucleophilic substitution of a furan-3-ylmethyl halide (e.g., bromide or chloride) with cyclopentanamine.
$$
\text{Furan-3-ylmethyl halide} + \text{Cyclopentanamine} \rightarrow \text{this compound} + \text{Halide ion}
$$
Preparation of Furan-3-ylmethyl Halide:
- Reduction of furan-3-carboxaldehyde to furan-3-ylmethanol.
- Conversion of furan-3-ylmethanol to the corresponding halide using reagents such as thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃).
- Solvent: Acetonitrile, DMF, or ethanol
- Base: Triethylamine or potassium carbonate to neutralize acid byproducts
- Temperature: Reflux or room temperature depending on reactivity
- Reaction time: Several hours
- Straightforward and well-established
- Allows isolation of intermediate halide for further transformations
- Possible side reactions due to furan ring sensitivity
- Requires careful control of reaction conditions to prevent ring opening
Catalytic Amination via Transition Metal-Catalyzed Coupling
Emerging Methods:
Recent advances in transition metal catalysis (e.g., palladium, gold, or copper catalysts) enable direct amination of furylmethyl derivatives or cross-coupling reactions to form N-substituted amines.
- Gold(I)-catalyzed reactions of furyl-ynes with amines or N-oxides have been reported to generate heterocyclic amines with substitution on the furan ring, although direct synthesis of this compound via this route is less common.
- Potential for regioselective functionalization
- Mild reaction conditions
- Requires specialized catalysts
- Optimization needed for yield and selectivity
Summary Table of Preparation Methods
| Method | Key Reagents/Conditions | Advantages | Typical Yield | Notes |
|---|---|---|---|---|
| Reductive Amination | Furan-3-carboxaldehyde, cyclopentanamine, NaBH(OAc)₃, MeOH, rt | Mild, high selectivity | 70–90% | Most common, preserves furan ring integrity |
| Nucleophilic Substitution | Furan-3-ylmethyl halide, cyclopentanamine, base, reflux | Straightforward, intermediate isolation | 60–80% | Requires halide synthesis step |
| Transition Metal-Catalyzed Coupling | Furyl derivatives, metal catalyst (Au, Pd), amine | Regioselective, mild conditions | Variable | Emerging method, less common for this target |
Detailed Research Findings and Notes
Reductive amination is the preferred method due to its operational simplicity and compatibility with the sensitive furan ring. The reaction proceeds via imine formation followed by reduction, typically using sodium triacetoxyborohydride, which is selective and mild.
The nucleophilic substitution approach requires prior synthesis of furan-3-ylmethyl halide, which can be prepared from furan-3-ylmethanol. This intermediate is synthesized by reduction of furan-3-carboxaldehyde using sodium borohydride or catalytic hydrogenation.
Catalytic hydrogenation methods have been demonstrated for related furyl compounds, indicating that hydrogenation under pressure with palladium on carbon can be used to reduce intermediates or assist in reductive amination steps.
Transition metal catalysis, particularly gold(I)-catalyzed transformations, provide new avenues for functionalizing furan rings and constructing complex heterocycles, but direct application to this compound synthesis requires further development.
The choice of solvent, temperature, and catalyst loading significantly affects the yield and purity of the final product. Mild acidic conditions favor imine formation in reductive amination, while basic conditions are necessary for nucleophilic substitution to neutralize generated acids.
Q & A
Basic: What synthetic methodologies are validated for preparing N-(furan-3-ylmethyl)cyclopentanamine?
Answer:
The compound is typically synthesized via reductive amination between cyclopentanamine and furan-3-carbaldehyde. Key steps include:
- Procedure : Mixing equimolar quantities of cyclopentanamine and furan-3-carbaldehyde in a reducing solvent (e.g., methanol) with a catalyst (e.g., sodium cyanoborohydride).
- Purification : Flash column chromatography using CH₂Cl₂/MeOH/NH₄OH (92:7:1) yields the product .
- Yield : Reported yields range from 60% to 78%, depending on reaction scale and purification efficiency .
Validation : Confirm structure via ¹H NMR (e.g., δH 3.24–3.78 ppm for NHCH₂ and CH₃ groups) and mass spectrometry (expected m/z ~175 for molecular ion) .
Basic: How is the structural integrity of this compound confirmed in research settings?
Answer:
- Analytical Techniques :
- NMR Spectroscopy : Key peaks include aromatic protons (δH 5–7 ppm for furan) and cyclopentane methylene groups (δH 1.5–2.5 ppm) .
- Mass Spectrometry : Molecular ion at m/z 201.70 (M+H⁺) confirms molecular weight .
- HPLC : Purity ≥98% is achievable with optimized chromatography (e.g., C18 column, acetonitrile/water gradient) .
Advanced: How can radiochemical synthesis of this compound derivatives be optimized for PET imaging?
Answer:
The compound’s derivatives (e.g., [¹¹C]HACH242) are used as NMDA receptor PET tracers . Optimization strategies include:
- Radiolabeling : Use [¹¹C]methyl iodide for methoxy group labeling. Reaction time: ~90 minutes, with decay-corrected radiochemical purity >99% .
- Parameter Optimization :
Table 1 : Radiolabeling Efficiency Under Varied Conditions
| Base | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|
| K₂CO₃ | MeCN | 60 | 45 |
| TBAH | DMF | 80 | 78 |
Advanced: What contradictions exist in reported synthetic pathways for structural analogs of this compound?
Answer:
Key contradictions arise in reaction conditions and substituent compatibility :
- Cyclopentane Substitution : Methyl or ethyl groups at the cyclopentane ring require modified catalysts (e.g., Pt complexes vs. NaBH₄) to avoid steric hindrance .
- Furan Stability : Prolonged heating (>100°C) degrades the furan ring, necessitating low-temperature protocols .
Resolution : Comparative studies using DFT calculations or kinetic profiling can reconcile discrepancies .
Advanced: How does this compound interact with biological targets like NMDA receptors?
Answer:
- Mechanism : The compound’s cyclopentane-furan scaffold mimics glutamate’s binding geometry, enabling competitive inhibition at the GluN2B subunit .
- SAR Insights :
Validation : Autoradiography in primate brains shows specific binding (Kd = 2.1 nM) .
Basic: What precautions are critical for handling this compound in laboratory settings?
Answer:
Advanced: How can computational modeling guide the design of this compound analogs?
Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
